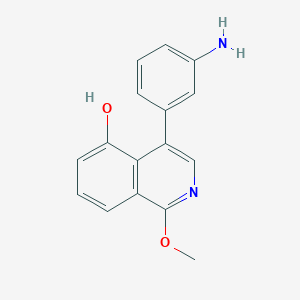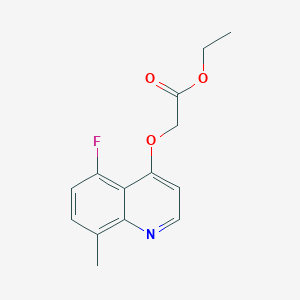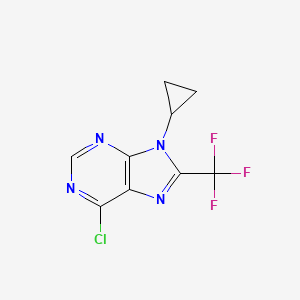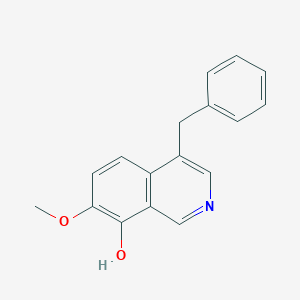
6H-Purin-6-one, 2-((3,4-difluorophenyl)amino)-1,9-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3,4-Difluorophenyl)amino)-1H-purin-6(9H)-one is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a purine core substituted with a 3,4-difluorophenyl group, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,4-Difluorophenyl)amino)-1H-purin-6(9H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluoroaniline and a purine derivative.
Coupling Reaction: The 3,4-difluoroaniline is coupled with the purine derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Reaction Conditions: The reaction is typically carried out in an organic solvent like dichloromethane at room temperature for several hours.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-((3,4-Difluorophenyl)amino)-1H-purin-6(9H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.
Reduction: Formation of reduced derivatives with hydrogenated functionalities.
Substitution: Formation of substituted derivatives with new functional groups replacing the original substituents.
Aplicaciones Científicas De Investigación
2-((3,4-Difluorophenyl)amino)-1H-purin-6(9H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs targeting specific diseases.
Chemical Biology: The compound is utilized in chemical biology research to study cellular processes and molecular interactions.
Mecanismo De Acción
The mechanism of action of 2-((3,4-Difluorophenyl)amino)-1H-purin-6(9H)-one involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation.
Effects: By binding to its targets, the compound can inhibit or activate specific biological processes, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-4-(3,4-difluorophenyl)thiazole
- 4-(3,4-Difluorophenyl)-1,3-thiazol-2-amine
Comparison
- Structural Differences : While similar in having a 3,4-difluorophenyl group, these compounds differ in their core structures (purine vs. thiazole).
- Biological Activity : The purine-based compound may exhibit different biological activities compared to thiazole-based compounds due to differences in their interaction with biological targets.
- Applications : The unique structure of 2-((3,4-Difluorophenyl)amino)-1H-purin-6(9H)-one makes it particularly suitable for specific applications in medicinal chemistry and pharmaceutical research.
Propiedades
Número CAS |
123994-80-9 |
|---|---|
Fórmula molecular |
C11H7F2N5O |
Peso molecular |
263.20 g/mol |
Nombre IUPAC |
2-(3,4-difluoroanilino)-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C11H7F2N5O/c12-6-2-1-5(3-7(6)13)16-11-17-9-8(10(19)18-11)14-4-15-9/h1-4H,(H3,14,15,16,17,18,19) |
Clave InChI |
BUWKCTNPZMZBFW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NC2=NC3=C(C(=O)N2)NC=N3)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-1-(6-methoxypyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11857001.png)



![11-pyrrolidin-1-yl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B11857036.png)
![2-[4'-(Trifluromethyl)phenyl]-4-methylimidazole-5-methanol](/img/structure/B11857043.png)







